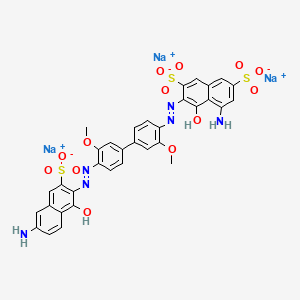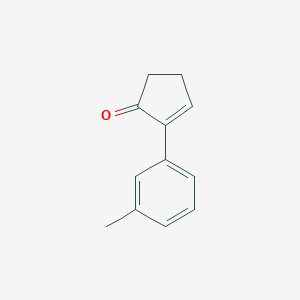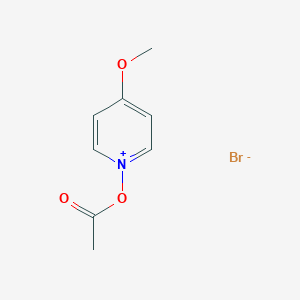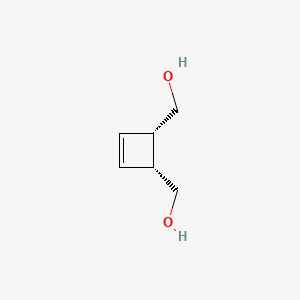![molecular formula C15H26O2 B14452380 Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- CAS No. 72928-26-8](/img/structure/B14452380.png)
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of bicycloheptanes, which are known for their stability and diverse chemical reactivity. The presence of ethoxy, methyl, and pentyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- typically involves multi-step organic reactions. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of specialized catalysts and solvents is crucial to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ketone group to an alcohol.
Substitution: Halogenation and alkylation reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and Lewis acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic reactions. The presence of ethoxy, methyl, and pentyl groups can enhance its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Known for its use in organic synthesis and as a precursor in the production of fragrances.
7-Oxabicyclo[4.1.0]heptan-2-one: Utilized in the study of enzyme specificity and as a substrate in biochemical reactions.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: Employed in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Uniqueness
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- stands out due to its unique combination of functional groups and bicyclic structure. This uniqueness imparts specific chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Propiedades
| 72928-26-8 | |
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
6-ethoxy-7-methyl-1-pentylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C15H26O2/c1-4-6-7-10-15-11(3)14(17-5-2)12(15)8-9-13(15)16/h11-12,14H,4-10H2,1-3H3 |
Clave InChI |
GDKZYNYQEYOOFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC12C(C(C1CCC2=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)


![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)


